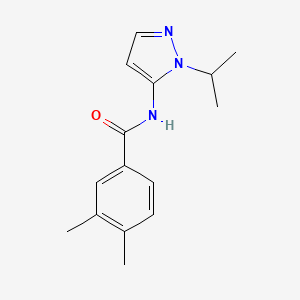
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, commonly known as DBPP, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic benefits. DBPP is a heterocyclic compound that contains both benzoxazine and pyrazole moieties. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of DBPP is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways in the body. For example, DBPP has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
DBPP has been found to possess a wide range of biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. In addition, DBPP has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which are involved in the defense against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DBPP has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. In addition, DBPP has been found to possess a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of DBPP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on DBPP. One potential direction is to further investigate the mechanism of action of the compound. This could involve the identification of specific signaling pathways that are modulated by DBPP, as well as the development of more specific inhibitors of these pathways. Another potential direction is to investigate the potential of DBPP as a therapeutic agent for various diseases. This could involve the development of novel formulations of DBPP, as well as the testing of the compound in preclinical and clinical settings. Finally, further research could be conducted to investigate the potential of DBPP as a lead compound for the development of novel drugs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of DBPP involves the reaction of 2-aminobenzoxazine with 1,3,5-trimethylpyrazole-4-carbaldehyde in the presence of a base catalyst. The reaction proceeds via a Mannich-type reaction, which results in the formation of DBPP as a white crystalline solid. The purity of the compound can be further improved through recrystallization.
Applications De Recherche Scientifique
DBPP has been extensively studied in scientific research for its potential therapeutic benefits. The compound has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, DBPP has been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-14(13(2)19(3)18-12)8-9-17(21)20-10-11-22-16-7-5-4-6-15(16)20/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGFJZQQHJCKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538807.png)

![2-(4-Fluorophenyl)-4-[(4-methylsulfonylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7538844.png)


![2,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7538861.png)


![N-(5-chloro-2-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7538882.png)
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)